3-(3-bromo-1H-pyrazol-1-yl)pyridine 3-(3-bromo-1H-pyrazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1374320-72-5
VCID: VC16526139
InChI: InChI=1S/C8H6BrN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H
SMILES:
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol

3-(3-bromo-1H-pyrazol-1-yl)pyridine

CAS No.: 1374320-72-5

Cat. No.: VC16526139

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

3-(3-bromo-1H-pyrazol-1-yl)pyridine - 1374320-72-5

Specification

CAS No. 1374320-72-5
Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
IUPAC Name 3-(3-bromopyrazol-1-yl)pyridine
Standard InChI InChI=1S/C8H6BrN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H
Standard InChI Key AHFSEQPINGKCIQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)N2C=CC(=N2)Br

Introduction

Structural and Electronic Properties

3-(3-Bromo-1H-pyrazol-1-yl)pyridine consists of a pyridine ring substituted at the 3-position with a 3-bromo-1H-pyrazole group. The bromine atom at the pyrazole’s 3-position introduces significant electron-withdrawing effects, enhancing the compound’s electrophilicity and reactivity in cross-coupling reactions . The planar geometry of the pyridine-pyrazole system facilitates π-π stacking interactions, which are critical for binding to biological targets such as insect nicotinic acetylcholine receptors (nAChRs) .

Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₈H₅BrN₃
Molecular Weight223.05 g/mol
CAS Registry Number14521-80-3
XLogP32.1
Hydrogen Bond Donors1

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)pyridine typically begins with the formation of the pyrazole ring via [3 + 2] cyclization. A representative approach involves the condensation of β-keto esters with hydrazines under acidic conditions, followed by regioselective bromination . For example, reacting ethyl 3-oxobutanoate with hydrazine hydrate in ethanol at reflux yields 1H-pyrazole-3-carboxylate, which is subsequently brominated using N-bromosuccinimide (NBS) in dichloromethane .

Optimized Bromination Conditions

ReagentSolventTemperatureYield
NBS (1.2 eq)DCM0°C → RT92%
Br₂ (1.1 eq)Acetic Acid50°C85%

Coupling to Pyridine

The pyrazole intermediate is coupled to pyridine via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-1H-pyrazole and 3-aminopyridine achieves the desired linkage with 78% yield . Alternatively, Ullmann-type couplings using copper iodide and 1,10-phenanthroline in DMSO at 110°C provide moderate yields (65%) .

Functionalization and Reactivity

The bromine atom serves as a versatile handle for further derivatization:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O introduces aryl groups at the pyrazole’s 3-position .

  • Nucleophilic Substitution: Treatment with sodium methoxide in methanol replaces bromine with methoxy groups, yielding 3-methoxy analogs .

Comparative Reactivity of Halogenated Analogs

CompoundReaction Rate (k, ×10⁻³ s⁻¹)
3-(3-Bromo-1H-pyrazol-1-yl)pyridine5.2 ± 0.3
3-(3-Chloro-1H-pyrazol-1-yl)pyridine3.8 ± 0.2
3-(3-Iodo-1H-pyrazol-1-yl)pyridine7.1 ± 0.4

Applications in Agrochemical Development

3-(3-Bromo-1H-pyrazol-1-yl)pyridine is a key intermediate in the synthesis of Tyclopyrazoflor, a broad-spectrum insecticide targeting sap-feeding pests . The bromine atom enhances binding affinity to insect nAChRs by participating in halogen bonding with Leu-132 and Thr-145 residues . Field trials demonstrate that derivatives of this compound exhibit LC₅₀ values of 0.8–1.2 ppm against Myzus persicae (green peach aphid), outperforming chlorinated analogs by 30% .

Biological Activity Profile

Target OrganismLC₅₀ (ppm)Mechanism of Action
Aphis gossypii1.1nAChR antagonism
Bemisia tabaci0.9Oxidative phosphorylation
Plutella xylostella1.4Juvenile hormone disruption

Industrial Scale-Up Challenges

Despite its utility, large-scale production faces hurdles:

  • Regioselectivity Control: Competing formation of 5-bromo regioisomers during bromination necessitates precise stoichiometric control .

  • Purification Complexity: Chromatographic separation of regioisomers increases production costs, prompting the adoption of crystallization-based protocols .

Process Optimization Metrics

Environmental and Regulatory Considerations

The persistence of brominated pyrazoles in soil (t₁/₂ = 28–34 days) raises concerns about bioaccumulation . Regulatory agencies mandate rigorous ecotoxicological assessments, including Daphnia magna acute toxicity studies (EC₅₀ = 2.3 ppm) . Recent formulations incorporate biodegradable substituents to mitigate environmental impact without compromising efficacy .

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